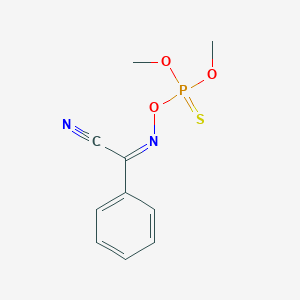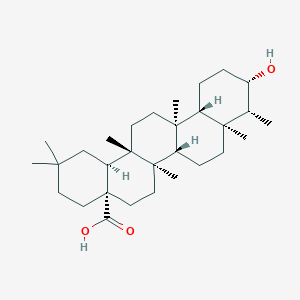![molecular formula C28H22N2O10S2 B076108 Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- CAS No. 10449-13-5](/img/structure/B76108.png)
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex chemical compound that has gained attention in recent years due to its potential applications in various fields of science. This compound is synthesized through a complex process that involves multiple steps, including the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid, followed by the addition of sodium borohydride, and finally, the oxidation of the resulting compound.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is not yet fully understood. However, it is believed that this compound functions as a hole-transporting material in OLEDs, where it facilitates the movement of positive charges (holes) from the anode to the cathode. In DSSCs, this compound acts as a sensitizer, absorbing light and transferring the resulting electrons to the TiO2 electrode.
Biochemische Und Physiologische Effekte
There is currently no information available on the biochemical and physiological effects of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. However, it is important to note that this compound should be handled with care due to its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] in lab experiments is its ability to act as a hole-transporting material in OLEDs and a sensitizer in DSSCs. This makes it a promising candidate for use in these applications. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for research on benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. One of the most promising areas of research is in the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in other fields of science, such as catalysis and biomedicine. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in relation to its potential use in commercial applications.
Synthesemethoden
The synthesis of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex process that requires multiple steps. The first step involves the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then subjected to the addition of sodium borohydride, which reduces the imine group to an amine group. Finally, the compound is oxidized to form benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'].
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
Eigenschaften
CAS-Nummer |
10449-13-5 |
|---|---|
Produktname |
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- |
Molekularformel |
C28H22N2O10S2 |
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
2-[[4,8-dihydroxy-5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H22N2O10S2/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40) |
InChI-Schlüssel |
DOXXOFOESSOQBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
10449-13-5 71130-70-6 |
Synonyme |
2,2'-[[(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene)-1,5-diyl]bisimino]bis(5-methylbenzenesulfonic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



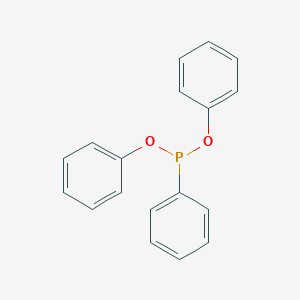
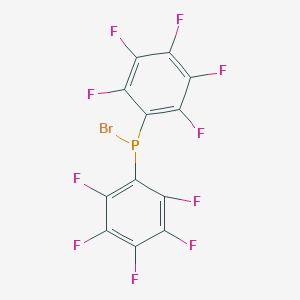

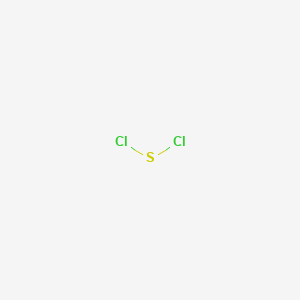
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
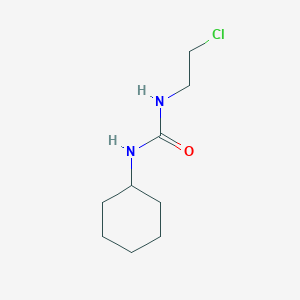
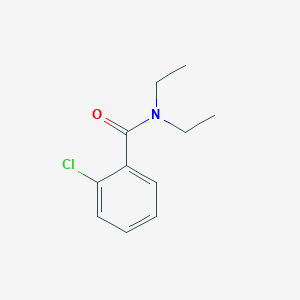
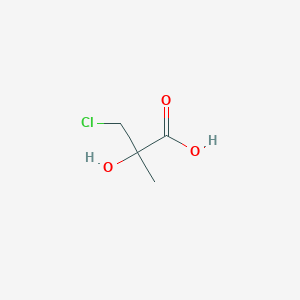
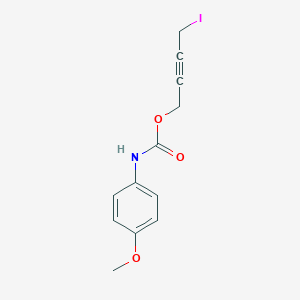
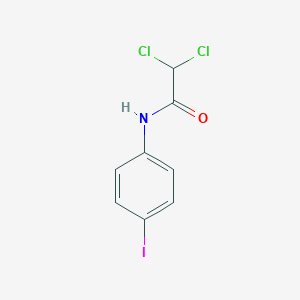
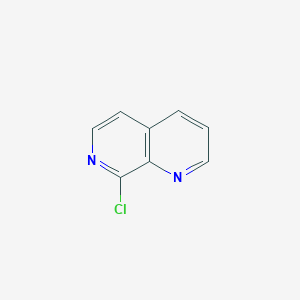
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
